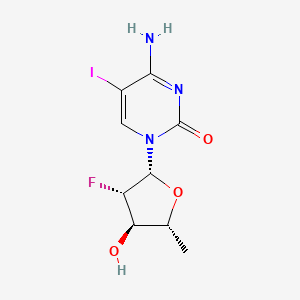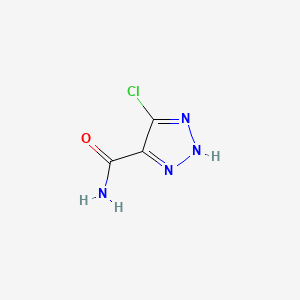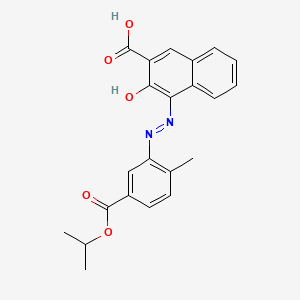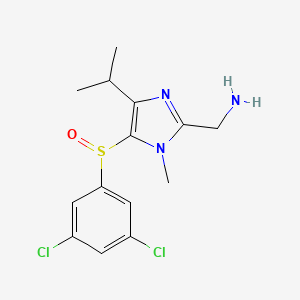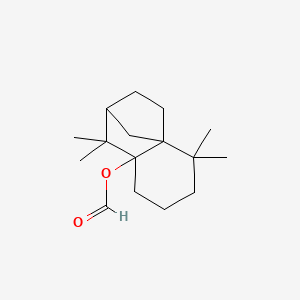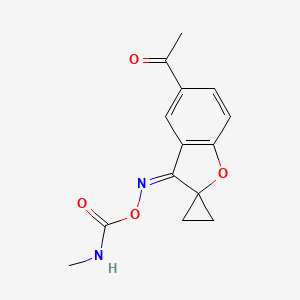
(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide is a chemical compound with the molecular formula C21H28BrNO3 and a molecular weight of 422.35 g/mol . This compound is known for its unique structure, which includes a benzoyl group, a hydroxyphenoxy group, and a triethylammonium bromide moiety. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide typically involves the reaction of 4-benzoyl-3-hydroxyphenol with 2-bromoethyltriethylammonium bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of azide or cyanide derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for synthesizing complex molecules .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme activity and protein-ligand interactions .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide involves its interaction with specific molecular targets. The benzoyl and hydroxyphenoxy groups allow it to bind to proteins and enzymes, modulating their activity. The triethylammonium moiety enhances its solubility and facilitates its interaction with biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate: Similar structure but contains an acrylate group instead of a triethylammonium bromide moiety.
4-(2-Hydroxyethoxy)benzophenone: Contains a hydroxyethoxy group instead of a triethylammonium bromide moiety.
Uniqueness
(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide is unique due to its combination of a benzoyl group, a hydroxyphenoxy group, and a triethylammonium bromide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
84604-79-5 |
|---|---|
Formule moléculaire |
C21H28BrNO3 |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
2-(4-benzoyl-3-hydroxyphenoxy)ethyl-triethylazanium;bromide |
InChI |
InChI=1S/C21H27NO3.BrH/c1-4-22(5-2,6-3)14-15-25-18-12-13-19(20(23)16-18)21(24)17-10-8-7-9-11-17;/h7-13,16H,4-6,14-15H2,1-3H3;1H |
Clé InChI |
KDVPCCLIBMLEJG-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](CC)(CC)CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



